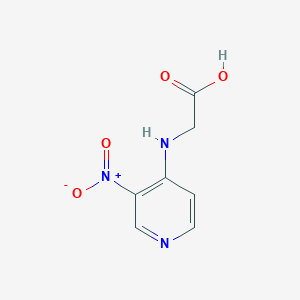

(3-Nitropyridin-4-yl)glycine

Beschreibung

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are cyclic compounds containing at least one nitrogen atom in the ring, and they form a major branch of organic chemistry. openmedicinalchemistryjournal.com These structures are fundamental to the chemistry of life, appearing in essential biomolecules like the nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.gov More than three-quarters of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their importance in medicinal chemistry. researchgate.net

Pyridine (B92270), a six-membered nitrogen-containing heterocycle, is considered a "privileged structural motif" in drug design. nih.gov As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporate a pyridine ring. nih.gov The nitrogen atom in the pyridine ring can accept or donate protons and participate in various weak interactions, which is crucial for binding to biological targets. nih.gov The versatility of pyridine and its derivatives makes them a cornerstone of modern synthetic and medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Significance of Glycine-Containing Scaffolds in Academic Inquiry

Glycine (B1666218) is the simplest amino acid, yet its incorporation into larger molecular scaffolds is a significant strategy in chemical and pharmaceutical research. researchgate.net The glycine motif provides a flexible linker and can introduce hydrogen bonding capabilities through its amino and carboxyl groups, influencing a molecule's solubility, conformation, and ability to interact with biological receptors. mdpi.com

The use of glycine and other amino acid scaffolds is a key element in peptidomimetic chemistry, where researchers design molecules that mimic the structure and function of natural peptides. acs.org For instance, the renowned RGD (Arginine-Glycine-Aspartate) sequence is a classic example where the glycine residue is critical for binding to integrin receptors. acs.org Furthermore, modifying the side chains of natural amino acids is a strategy for creating unnatural amino acids (UAAs), which are crucial tools for optimizing the properties of peptide-based drug candidates. researchgate.net The inhibition of the glycine transporter-1 (GlyT-1) is also a therapeutic strategy being explored for certain neurological conditions, further underscoring the importance of glycine-related structures in academic and clinical research. researchgate.net

Overview of Nitropyridine Derivatives in Scientific Study

Nitropyridines are pyridine rings substituted with one or more nitro groups (NO₂). These compounds are highly valuable as synthetic intermediates in organic chemistry. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. cdnsciencepub.com

The synthesis of nitropyridines can be achieved through various methods, including the direct nitration of pyridine, although this often requires specific conditions to achieve good yields and desired regioselectivity. researchgate.netntnu.no For example, reacting pyridine with dinitrogen pentoxide (N₂O₅) can produce N-nitropyridinium ions, which can then be converted to 3-nitropyridine (B142982). researchgate.net

From a synthetic standpoint, the nitro group itself is a versatile functional group. It can be reduced to an amino group (NH₂), which opens up a vast array of subsequent chemical transformations. This makes nitropyridines key precursors for a wide range of more complex heterocyclic systems, including those with demonstrated biological activities. nih.govntnu.no For example, various nitropyridine derivatives have been used as starting materials in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3-nitropyridin-4-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-7(12)4-9-5-1-2-8-3-6(5)10(13)14/h1-3H,4H2,(H,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERSNEOOOGXXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies of 3 Nitropyridin 4 Yl Glycine

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation and detailed electronic and vibrational characterization of (3-Nitropyridin-4-yl)glycine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the glycine (B1666218) moiety. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the amino acid side chain.

Pyridine Ring Protons: The protons on the 3-nitropyridine (B142982) ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the aromaticity and the deshielding effect of the nitro group. The specific coupling patterns (doublets, triplets, etc.) would confirm the substitution pattern.

Glycine Protons: The α-proton of the glycine moiety would likely appear as a singlet or a multiplet depending on the solvent and pH, typically in the range of δ 3.5-4.5 ppm. The amine (-NH) and carboxylic acid (-COOH) protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In deuterated solvents, these labile protons may exchange and not be observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.

Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C3) and the carbon bearing the glycine substituent (C4) would show characteristic chemical shifts influenced by these functional groups.

Glycine Carbons: The α-carbon of the glycine moiety is expected to appear around δ 40-60 ppm, while the carbonyl carbon of the carboxylic acid group would be significantly downfield, typically in the range of δ 170-180 ppm. nsf.govchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine H2 | 8.5 - 9.0 | 145 - 155 |

| Pyridine H5 | 7.5 - 8.0 | 120 - 130 |

| Pyridine H6 | 8.0 - 8.5 | 140 - 150 |

| Glycine α-CH | 3.5 - 4.5 | 40 - 60 |

| Glycine NH | Variable (broad) | - |

| Glycine COOH | Variable (broad) | 170 - 180 |

| Pyridine C3 | - | 140 - 150 |

| Pyridine C4 | - | 150 - 160 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra of this compound would be characterized by the vibrational modes of the nitro, pyridine, carboxylic acid, and amine functionalities.

Nitro Group Vibrations: The nitro group (NO₂) is expected to show strong, characteristic absorption bands in the IR spectrum corresponding to asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic C-H and C=C/C=N stretching and bending vibrations. Aromatic C-H stretching bands are usually found above 3000 cm⁻¹. Ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Carboxylic Acid Vibrations: The carboxylic acid group will show a broad O-H stretching band in the region of 2500-3300 cm⁻¹ in the IR spectrum. The C=O stretching vibration is a strong band, expected around 1700-1750 cm⁻¹.

Amine Vibrations: The N-H stretching vibrations of the primary amine group are expected in the 3200-3500 cm⁻¹ region. N-H bending vibrations can be observed around 1600 cm⁻¹.

Predicted IR and Raman Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | 1500 - 1560 (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 (Strong) | 1300 - 1370 (Medium) |

| Carboxylic Acid (COOH) | O-H Stretch | 2500 - 3300 (Broad, Strong) | Weak or not observed |

| Carboxylic Acid (COOH) | C=O Stretch | 1700 - 1750 (Strong) | 1700 - 1750 (Medium) |

| Amine (NH) | N-H Stretch | 3200 - 3500 (Medium) | 3200 - 3500 (Weak) |

| Amine (NH) | N-H Bend | ~1600 (Medium) | ~1600 (Weak) |

| Pyridine Ring | C-H Stretch | >3000 (Medium) | >3000 (Strong) |

| Pyridine Ring | Ring Stretch | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Multiple bands) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the 3-nitropyridine chromophore. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region. Synthesis and purification procedures for this compound have utilized UV detection in the range of 245–260 nm, suggesting the presence of a strong absorption band in this region.

Predicted UV-Vis Absorption Data for this compound:

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | 245 - 260 | Methanol or Ethanol |

| n → π | >300 | Methanol or Ethanol |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₇H₇N₃O₄), the expected exact mass is 197.0437 g/mol . HRMS analysis would be used to confirm this exact mass. The mass spectrum would also show a characteristic fragmentation pattern. Common fragmentation pathways for such a molecule could involve the loss of small neutral molecules such as CO₂, H₂O, or NO₂, as well as cleavage of the bond between the pyridine ring and the glycine moiety.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 198.0515 | Molecular ion (protonated) |

| [M-COOH]⁺ | 152.0460 | Loss of the carboxyl group |

| [M-NO₂]⁺ | 151.0535 | Loss of the nitro group |

| [C₅H₃N(NO₂)]⁺ | 123.0194 | Fragment corresponding to the 3-nitropyridine cation |

| [C₂H₄NO₂]⁺ | 74.0242 | Fragment corresponding to the glycine cation |

Crystallographic Analysis and Solid-State Characterization

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

While no experimental single-crystal X-ray diffraction data for this compound has been reported in the searched literature, such a study would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions.

A single-crystal X-ray diffraction study would be expected to reveal:

Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the carboxylic acid group of the glycine moiety.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which would reflect the electronic effects of the nitro and glycine substituents on the pyridine ring.

Predicted Crystallographic Parameters for this compound:

| Parameter | Predicted Value/Features |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |

| Key Hydrogen Bonds | O-H···N(pyridine), N-H···O(nitro), N-H···O(carbonyl) |

| Supramolecular Structure | Likely to form sheets or 3D networks via hydrogen bonding |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the packing modes and the nature and prevalence of close intermolecular contacts. For a molecule such as this compound, this analysis would elucidate the roles of hydrogen bonding, π-π stacking, and other van der Waals forces in stabilizing the crystal structure.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined at the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular interactions can be identified and analyzed. Red regions on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms.

The most prominent interactions would likely be O···H/H···O contacts, stemming from hydrogen bonds involving the carboxylic acid and nitro groups, and N···H/H···N contacts from the amine group. nih.gov The presence of the aromatic pyridine ring suggests that C···H and C···C contacts, indicative of π-π stacking or C-H···π interactions, would also contribute significantly to the crystal packing. nih.gov H···H contacts typically account for the largest portion of the molecular surface due to the abundance of hydrogen atoms. nih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Predicted Contribution (%) | Description of Interaction |

| H···H | ~30 - 40% | General van der Waals forces between hydrogen atoms. nih.gov |

| O···H / H···O | ~20 - 30% | Strong hydrogen bonds involving the nitro and carboxyl groups. nih.gov |

| C···H / H···C | ~10 - 20% | Weaker interactions involving the aromatic ring and aliphatic backbone. nih.gov |

| N···H / H···N | ~5 - 10% | Hydrogen bonds involving the secondary amine and pyridine nitrogen. nih.gov |

| C···C | ~5 - 8% | Indicates potential π-π stacking between pyridine rings. nih.gov |

| N···C / C···N | ~3 - 6% | Contacts between nitrogen atoms and the carbon framework. nih.gov |

Polymorphism Studies of Glycine-Related Crystal Structures

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. ntnu.no These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, stability, and melting point. Glycine, the simplest amino acid, is well-known for its extensive polymorphism, with three forms (α, β, and γ) being stable under ambient conditions and others (δ, ε, and ζ) emerging under high pressure. nih.govnih.gov

The study of glycine's polymorphs provides a crucial framework for understanding the potential solid-state behavior of its derivatives, including this compound. The three ambient polymorphs of glycine follow a stability order of β < α < γ, with the γ-form being the most thermodynamically stable at room temperature. ntnu.nonih.govnih.gov

α-Glycine : This is the kinetically favored form that typically crystallizes from aqueous solutions. acs.org It has a centrosymmetric monoclinic crystal structure (space group P21/n) composed of hydrogen-bonded molecular layers. nih.govacs.org

β-Glycine : The least stable ambient form, β-glycine, also crystallizes in a monoclinic system (space group P21). nih.govnih.gov It can be obtained from water/alcohol solutions and transforms into the δ phase at a pressure of only 0.8 GPa. nih.govacs.org

γ-Glycine : This is the most stable polymorph at ambient conditions. ntnu.nonih.gov It crystallizes in a trigonal system (space group P31) and features a three-dimensional hydrogen-bonded network, which contributes to its higher stability compared to the layered structures of the α and β forms. nih.gov

The specific polymorph obtained during crystallization can be influenced by factors such as solvent, temperature, pressure, and the presence of additives. ntnu.no For a substituted glycine like this compound, the bulky and electronically active nitropyridine group would significantly alter the intermolecular interactions, leading to a unique polymorphic landscape distinct from that of pure glycine.

Table 2: Characteristics of the Three Ambient Polymorphs of Glycine

| Property | α-Glycine | β-Glycine | γ-Glycine |

| Relative Stability | Metastable nih.gov | Least Stable nih.govacs.org | Most Stable ntnu.nonih.govnih.gov |

| Crystal System | Monoclinic nih.govnih.gov | Monoclinic nih.govnih.gov | Trigonal nih.govnih.gov |

| Space Group | P21/n nih.govnih.gov | P21 nih.govnih.gov | P31 / P32 nih.govacs.org |

| Hydrogen Bonding | 2D Layers nih.gov | 2D Layers nih.gov | 3D Network nih.gov |

| Solubility | Higher than γ-form ntnu.no | Not typically measured due to instability | Lowest of the three forms ntnu.no |

Conformational Analysis and Isomerism in Glycine-Containing Structures

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For amino acids and peptides, the conformation of the backbone is primarily described by the torsional angles phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N). Glycine is unique among the proteinogenic amino acids because its side chain is a single hydrogen atom, making it achiral. nih.gov This lack of a bulky side chain grants it significantly greater conformational flexibility compared to other amino acids. nih.gov

In glycine-containing structures, this flexibility allows it to access regions of the Ramachandran plot that are sterically forbidden to other amino acids. This enables glycine to participate in tight turns and flexible loops within protein structures. chemrxiv.org Molecular dynamics simulations and spectroscopic studies have shown that glycine residues can favor specific conformational states, such as the polyproline type II (pPII) state, depending on the local chemical environment. chemrxiv.orgnih.gov

In the case of this compound, the glycine core is N-substituted with a 3-nitropyridin-4-yl group. This substitution has profound conformational implications:

Steric Hindrance : The bulky aromatic substituent restricts the rotation around the N-Cα bond (φ angle), significantly reducing the conformational freedom that is characteristic of an unsubstituted glycine residue.

Electronic Effects : The electronic properties of the nitropyridine ring can influence the planarity and bond angles of the adjacent amine group, further constraining the available conformations.

Regarding isomerism, while glycine itself is achiral, the introduction of the substituent in this compound does not create a chiral center at the α-carbon. The molecule as a whole remains achiral. However, it can exhibit conformational isomerism, where different stable rotamers (isomers resulting from rotation around single bonds) might exist. The energy barrier to interconversion between these rotamers would determine their stability and relative populations at a given temperature. The specific preferred conformation would be a balance between minimizing steric clash and optimizing favorable intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions between the nitro group and the carboxylic acid moiety.

Computational and Theoretical Investigations of 3 Nitropyridin 4 Yl Glycine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is favored for its balance between accuracy and computational cost. DFT studies on (3-Nitropyridin-4-yl)glycine would focus on optimizing its molecular geometry to find the most stable conformation and calculating various electronic properties to predict its reactivity.

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Determines the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): Creates a map of electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons. This helps predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com A smaller gap suggests higher reactivity.

Studies on related molecules, such as glycine (B1666218) and various functionalized pyridines, have successfully used DFT methods like B3LYP with basis sets such as 6-31G(d,p) to analyze these properties. nih.govnih.gov For this compound, such calculations would reveal how the nitro group and the pyridine (B92270) ring influence the electronic properties of the glycine moiety.

Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound This table is a hypothetical representation of typical data obtained from DFT calculations.

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized structure. | -855 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 5.8 Debye |

Hartree-Fock (HF) theory is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant. While it provides a good qualitative description of electronic structure, it is generally less accurate than DFT for many applications because it neglects electron correlation. HF calculations are often used as a starting point for more advanced methods or for comparative purposes. For this compound, HF calculations could provide initial geometry optimizations and molecular orbital energies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would model its behavior in a solvent, typically water, providing insights into its solvation, stability, and conformational dynamics. researchgate.net

The process involves:

System Setup: The molecule is placed in a simulation box filled with solvent molecules (e.g., water models like TIP3P). nih.goved.ac.uk

Force Field Application: A force field (e.g., CHARMM, OPLS-AA) is chosen to define the potential energy of the system, describing the interactions between atoms. nih.govnih.gov

Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of atoms change over time. mdpi.com

From the trajectory, various properties can be analyzed, such as the stability of different conformations, the formation of intramolecular hydrogen bonds, and the structure of the surrounding solvent shell. Studies on glycine have used MD simulations to investigate phenomena like molecular clustering in aqueous solutions and interactions with surfaces. nih.govnih.gov These simulations can run for nanoseconds to microseconds to capture relevant biological and chemical processes.

Table 2: Typical Parameters for an MD Simulation of this compound This table represents a typical setup for an MD simulation.

| Parameter | Description | Example Value |

| Force Field | Set of parameters to calculate potential energy. | OPLS-AA |

| Solvent Model | Model used to represent water molecules. | TIP3P |

| Box Type | Shape of the simulation box. | Cubic |

| Temperature | Temperature at which the simulation is run. | 300 K |

| Pressure | Pressure at which the simulation is run. | 1 atm |

| Simulation Time | Total duration of the simulation. | 100 ns |

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for drug discovery and for understanding the biological role of a molecule like this compound.

The goal of protein-ligand docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov The process involves:

Preparation: Three-dimensional structures of the ligand, this compound, and a target protein are prepared.

Conformational Sampling: A docking algorithm explores a wide range of possible ligand conformations and orientations within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. plos.org

The results provide a binding score, which indicates the strength of the interaction, and a detailed view of the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. unar.ac.id

By identifying potential protein targets and predicting the key interactions that stabilize the protein-ligand complex, molecular docking provides hypotheses about the molecule's mechanism of action. nih.gov For example, if this compound is docked into an enzyme's active site and found to interact with key catalytic residues, it could be hypothesized to be an enzyme inhibitor.

To further validate these findings and understand the dynamics of the interaction, the best-docked complex is often subjected to MD simulations. mdpi.com These simulations assess the stability of the predicted binding pose over time. Analysis of the simulation can confirm whether the key interactions observed in the static docking model are maintained, providing a more robust understanding of the molecular mechanism. plos.orgnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry, utilized to describe the electronic properties and reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and prone to electronic transitions. schrodinger.com

For this compound, computational analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, would elucidate these properties. researchgate.net The HOMO is expected to be localized primarily on the electron-rich regions, likely the glycine moiety and the pyridine ring, while the LUMO would be concentrated on the electron-deficient nitro group, a strong electron-withdrawing substituent. This distribution facilitates intramolecular charge transfer from the glycine/pyridine part of the molecule to the nitro group.

Illustrative FMO Data for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.90 |

| Energy Gap (ΔE) | 3.95 |

Note: These values are representative and derived from analyses of structurally similar nitropyridine and amino acid derivatives for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, significant intramolecular interactions are expected. The most prominent would likely involve charge transfer from the lone pairs of the oxygen atoms in the nitro group and the nitrogen atom of the pyridine ring to the antibonding orbitals (π*) of the aromatic system. Similarly, interactions between the lone pairs of the glycine's carboxyl and amino groups and the pyridine ring's antibonding orbitals would also be significant. These interactions contribute to the molecule's electronic structure and stability.

Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of NO2 | π* (N-C) of Pyridine Ring | ~15.5 |

| LP (N) of Pyridine Ring | σ* (C-N) of Glycine | ~5.2 |

| LP (O) of COOH | π* (C-C) of Pyridine Ring | ~8.9 |

| π (C-C) of Pyridine Ring | π* (N-O) of NO2 | ~20.1 |

Note: These values are representative examples to illustrate potential intramolecular charge transfer interactions.

Computational Descriptors and Predictive Modeling (e.g., TPSA, LogP, Hydrogen Bonding Parameters)

Computational descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. They are instrumental in predictive modeling, particularly in the fields of pharmacokinetics and drug design, for assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.com

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). It is a strong predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. nih.gov

LogP (the logarithm of the octanol-water partition coefficient) is a measure of a molecule's lipophilicity or hydrophobicity. This parameter is crucial for predicting how a drug will distribute within the body and permeate biological membranes.

Hydrogen Bonding Parameters include the number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). These counts are fundamental to understanding a molecule's solubility and its ability to interact with biological targets.

These descriptors are often used to evaluate a compound's "drug-likeness," for instance, through frameworks like Lipinski's Rule of Five, which suggests that orally active drugs generally have a LogP ≤ 5, molecular weight ≤ 500, HBD ≤ 5, and HBA ≤ 10.

Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 197.15 g/mol |

| TPSA | 115.9 Ų |

| LogP | -1.2 |

| Hydrogen Bond Donors | 2 |

Based on these illustrative values, this compound would be expected to have good oral bioavailability.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov SAR is typically an empirical process, involving the synthesis and testing of a series of related compounds (analogs) to identify which functional groups and structural features are essential for the desired biological effect.

For this compound, an SAR investigation would involve systematically modifying its three main components: the pyridine ring, the nitro group, and the glycine side chain. Key questions an SAR study would seek to answer include:

The role of the nitro group: Is the strong electron-withdrawing nature of the nitro group essential? What is the effect of changing its position on the pyridine ring or replacing it with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., amino, methoxy) groups?

The importance of the glycine moiety: Is the entire glycine structure necessary? Would modifying the carboxyl or amino group, or changing the length of the linker to the pyridine ring, enhance or diminish activity?

Substitution on the pyridine ring: How do additional substituents on the remaining positions of the pyridine ring affect activity?

By correlating these structural changes with changes in biological activity, a qualitative model of the pharmacophore—the essential arrangement of features for biological activity—can be developed.

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to create a mathematical model correlating the chemical structures of a set of compounds with their biological activities. jocpr.comnih.gov Instead of a qualitative description, QSAR provides a quantitative prediction of activity.

The development of a QSAR model involves several steps:

Data Set Assembly: A training set of molecules with known biological activities (e.g., IC50 values) is compiled. For this compound, this would require synthesizing and testing a library of its analogs. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, steric, and topological) are calculated for each molecule in the set.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules) techniques.

A validated QSAR model can be invaluable for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. google.com For a series of this compound analogs, a QSAR model might reveal, for example, that activity is positively correlated with the TPSA and negatively correlated with LogP, guiding the design of more potent and soluble compounds.

Medicinal Chemistry and Biological Activity Studies of 3 Nitropyridin 4 Yl Glycine and Its Derivatives

Compound as a Medicinal Chemistry Scaffold

The (3-Nitropyridin-4-yl)glycine scaffold is a subject of interest in medicinal chemistry due to the established biological activities of both the nitropyridine and glycine (B1666218) moieties. Pyridine-based ring systems are considered a "privileged structural motif" in drug design, with nitropyridines, in particular, being recognized as valuable precursors for a diverse range of bioactive heterocyclic systems. nih.gov The incorporation of a glycine unit provides a flexible linker and introduces potential hydrogen bonding sites through its amino and carboxyl groups, which can influence a molecule's interaction with biological targets.

Design Principles for Bioactive Analogues

The design of bioactive analogues of this compound is guided by established principles of medicinal chemistry. The 3-nitropyridine (B142982) core serves as a key building block in the synthesis of various biologically active molecules. nih.gov Modifications to this scaffold are often aimed at exploring the structure-activity relationship (SAR) to enhance potency and selectivity for a specific biological target.

Key design considerations include:

Substitution on the Pyridine (B92270) Ring: The position and nature of substituents on the pyridine ring can significantly impact biological activity. For instance, in the broader class of nitropyridines, the introduction of different functional groups has led to the development of inhibitors for various enzymes. nih.gov

Modification of the Glycine Moiety: The glycine portion of the molecule can be modified to alter its physicochemical properties, such as polarity and flexibility. This can be achieved through N-alkylation, esterification of the carboxylic acid, or conversion to an amide. These modifications can influence the compound's ability to cross cell membranes and interact with target proteins.

Introduction of Additional Functional Groups: The addition of other functional groups to the core scaffold can introduce new interaction points with a biological target, potentially leading to increased affinity and efficacy.

Pharmacophore Development

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

Conformational Analysis: Determining the low-energy conformations of active analogues.

Feature Identification: Identifying common chemical features, such as hydrogen bond acceptors (e.g., the nitro group and carbonyl oxygen of the glycine), hydrogen bond donors (e.g., the amine of the glycine), and aromatic rings (the pyridine ring).

3D Arrangement: Defining the spatial relationships between these features that are critical for binding to the target.

For example, a pharmacophore model developed for triple uptake inhibitors based on pyran and tetrahydrofuran (B95107) derivatives highlighted the importance of a 'folded' conformation and specific distances between aromatic and cationic features for activity. nih.gov A similar approach could be applied to a series of active this compound analogues to elucidate the key structural requirements for their biological effect.

Linker Strategies in Conjugates for Enhanced Activity or Delivery

The glycine moiety in this compound can act as a natural linker in the design of conjugate molecules. Linker strategies are employed in medicinal chemistry to connect a pharmacologically active molecule to another moiety that can enhance its properties, such as improving cell permeability, targeting specific tissues, or altering its pharmacokinetic profile.

The flexibility and chemical handles of the glycine unit (amino and carboxyl groups) allow for its conjugation to various molecules, including:

Other small molecules: To create hybrid compounds with dual or synergistic activities.

Peptides: To improve targeting to specific cell surface receptors.

Polymers: Such as polyethylene glycol (PEG), to improve solubility and prolong circulation time.

Combinatorial Synthesis Approaches

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov A combinatorial approach to the synthesis of this compound derivatives would allow for the systematic exploration of the chemical space around this scaffold.

A potential combinatorial strategy could involve:

Solid-Phase Synthesis: Anchoring the this compound core to a solid support.

Parallel Synthesis: Reacting the anchored core with a diverse set of building blocks in a parallel fashion. For example, the amino group of the glycine could be acylated with a variety of carboxylic acids, or the carboxylic acid could be converted to a library of amides using different amines.

This approach would enable the efficient creation of a large number of analogues with variations at specific positions, which could then be screened for biological activity to identify promising lead compounds.

Enzyme Inhibition Studies

The nitropyridine scaffold is a component of various compounds that have been investigated as enzyme inhibitors.

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition (in vitro)

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, and diabetes. nih.gov As a result, there is significant interest in the discovery and development of GSK-3 inhibitors. nih.govnih.gov

Several nitropyridine-containing compounds have been reported to exhibit inhibitory activity against GSK-3. nih.gov For instance, one study highlighted a nitropyridine derivative that potently reduced tau phosphorylation in a human neuronal cell line, a process regulated by GSK-3. nih.gov The development of novel GSK-3 inhibitors often involves screening libraries of compounds containing heterocyclic scaffolds like nitropyridine.

While direct in vitro GSK-3 inhibition data for this compound is not prominently reported, the presence of the nitropyridine moiety suggests that this compound and its derivatives could be explored as potential GSK-3 inhibitors. The general structure of many GSK-3 inhibitors involves a heterocyclic core that binds to the ATP-binding pocket of the enzyme.

Table 1: Examples of Nitropyridine-Containing GSK-3 Inhibitors and Their Activities

| Compound ID | Core Structure | Target | Activity (IC₅₀) | Reference |

| CHIR98014 | Nitropyridine | GSK-3 | Not specified | nih.gov |

| Compound 78 | Pyridine | GSK-3α / GSK-3β | 2.3 nM / 2.0 nM | nih.gov |

Note: This table presents data for related nitropyridine compounds to illustrate the potential of this scaffold, not specifically for this compound.

Further investigation through in vitro kinase assays would be necessary to determine the specific inhibitory activity of this compound and its analogues against GSK-3. Such studies would typically involve measuring the ability of the compound to inhibit the phosphorylation of a GSK-3 substrate in a controlled laboratory setting.

PIM Kinase Inhibition (in vitro)

A review of published studies indicates a lack of specific data on the direct in vitro inhibitory activity of this compound against PIM kinases. However, the broader class of pyridine and fused-pyrimidine derivatives has been extensively investigated for PIM-1 kinase inhibition. PIM kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in various cellular processes like cell proliferation and apoptosis, making them attractive targets in oncology. nih.gov

Research into related heterocyclic structures has shown that strategic modifications can lead to potent PIM-1 inhibition. For instance, a series of pyridothienopyrimidin-4-one derivatives were designed to improve the activity of their thieno[2,3-b]pyridine precursors. nih.gov This strategy, known as structure rigidification, proved successful, yielding several compounds with significant inhibitory activity against PIM-1. nih.gov Notably, compounds featuring a 2-(substituted phenyl)-2,3-dihydro modification demonstrated the most potent effects. nih.gov Another study synthesized a series of nitro or amino-substituted pyrazolo[4,3-a]phenanthridines, identifying the nitro series as a promising starting point for developing new PIM kinase inhibitors, particularly for PIM-3. nih.gov

These findings underscore the importance of the pyridine scaffold in the design of PIM kinase inhibitors, though the specific contribution of a this compound moiety remains to be determined through future studies.

Table 1: In Vitro PIM-1 Kinase Inhibitory Activity of Selected Pyridothienopyrimidin-4-one Derivatives

| Compound | Structure | PIM-1 IC50 (µM) |

|---|---|---|

| 6c | 2-(2-hydroxyphenyl) derivative | 4.62 nih.gov |

| 7a | 2-(2-chlorophenyl)-2,3-dihydro derivative | 1.18 nih.gov |

| 7c | 2-(2-hydroxyphenyl)-2,3-dihydro derivative | 1.38 nih.gov |

| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro derivative | 1.97 nih.gov |

| 8b | 3-amino-2-(2-chlorophenyl) derivative | 8.83 nih.gov |

| 9 | Fused tricyclic derivative | 4.18 nih.gov |

Tyrosine Hydroxylase Inhibition (in vitro)

There is no specific information available from the reviewed literature regarding the in vitro inhibition of tyrosine hydroxylase by this compound. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine and norepinephrine. nih.gov Its inhibition can have significant effects on neurotransmitter levels.

Studies on other classes of compounds have identified various inhibitors. For example, certain chelating agents have been shown to inhibit tyrosine hydroxylase both in vitro and in vivo. nih.gov More recently, research into novel pyridine-based 1,3-diphenylurea derivatives identified potent inhibitors of tyrosinase, a related enzyme involved in melanin synthesis. nih.gov One such derivative demonstrated an IC50 value of 3.5 ± 1.2 μM, which was approximately five times more potent than the reference compound, kojic acid. nih.gov While tyrosinase and tyrosine hydroxylase are different enzymes, this highlights the potential of pyridine-containing scaffolds to interact with enzymes involved in tyrosine metabolism. Further research is required to ascertain if this compound or its derivatives have any activity against tyrosine hydroxylase.

Janus Kinase 2 (JAK2) Inhibition (in vitro)

No direct experimental data on the in vitro inhibition of Janus Kinase 2 (JAK2) by this compound was found in the reviewed scientific literature. JAK2 is a tyrosine kinase crucial for signaling pathways that control cell growth and development, particularly for immune and hematopoietic cells, making it a key target for inflammatory diseases and myeloproliferative neoplasms. nih.govnih.gov

The pyrrolo[2,3-d]pyrimidine scaffold, which is structurally distinct from a nitropyridine core, is a common feature in many potent JAK inhibitors. nih.govcpu.edu.cn Researchers have designed and synthesized numerous derivatives based on this core structure. For example, a series of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were developed as potential JAK2 inhibitors, with one compound showing high selectivity for JAK2 with an IC50 of 6 nM and over 97-fold selectivity against JAK3. cpu.edu.cn Another study focused on 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, identifying a compound that exerted over 90% inhibition against both JAK1 and JAK2. nih.gov

Additionally, furopyridine-based compounds have been identified as novel JAK2 inhibitors through a combination of in silico and in vitro studies. nih.govelsevierpure.com Two promising compounds showed cytotoxic effects on human erythroblast cell lines by suppressing JAK2/STAT5 autophosphorylation. elsevierpure.com These examples show that while various nitrogen-containing heterocyclic compounds can inhibit JAK2, the potential of the this compound structure in this context has not yet been explored.

Table 2: In Vitro JAK2 Inhibitory Activity of Selected Related Compounds

| Compound Class | Specific Compound Example | Target | IC50 (nM) |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine-phenylamide hybrid | Compound 16c | JAK2 | 6 cpu.edu.cn |

Factor IXa Inhibition (in vitro)

Specific data on the in vitro inhibition of Factor IXa (FIXa) by this compound is not available in the current body of scientific literature. FIXa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. mdpi.compatsnap.com Inhibiting FIXa is a therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding complications compared to broader-spectrum anticoagulants. mdpi.compatsnap.com

While direct data is lacking for the compound , related amino acid-based structures have been explored as inhibitors of coagulation factors, though typically targeting Factor Xa (FXa), which is downstream of FIXa. nih.gov For instance, potent glycine and related amino acid-based series of FXa inhibitors have been identified. nih.gov These compounds often contain a neutral P1 chlorophenyl pharmacophore and can achieve enhanced hydrophobic interactions in the FXa active site through optimized N-substitution on the glycine moiety. nih.gov The development of selective FIXa inhibitors remains a challenge due to the high degree of structural similarity with other coagulation proteases like FXa. mdpi.com Future studies would be needed to determine if the this compound scaffold can be adapted to selectively target FIXa.

Butyrylcholinesterase Enzyme Inhibition (in vitro)

A review of the literature did not yield specific results for the in vitro inhibition of butyrylcholinesterase (BChE) by this compound. BChE is a serine hydrolase that, along with acetylcholinesterase (AChE), metabolizes acetylcholine. Selective BChE inhibition is considered a potential therapeutic approach for conditions like Alzheimer's disease.

Research into other heterocyclic scaffolds has identified compounds with significant BChE inhibitory activity. For example, a study of pyrrole derivatives identified several compounds with selective inhibition of BChE. frontiersin.org The most potent of these, a 1,3-diaryl-pyrrole derivative, exhibited an IC50 value of 1.71 ± 0.087 µM against BChE, while showing no significant inhibition of AChE (IC50 > 50 µM). frontiersin.org Another study on novel N-thiazole substituted acetamide coumarin derivatives also reported compounds with moderate to potent activity against both AChE and BChE. nih.gov These findings suggest that diverse heterocyclic structures can be effective cholinesterase inhibitors, but the activity profile of this compound remains uncharacterized.

Table 3: In Vitro BChE Inhibitory Activity of Selected Pyrrole Derivatives

| Compound | Structure | BChE IC50 (µM) | AChE IC50 (µM) |

|---|---|---|---|

| 3o | 1,3-diaryl-pyrrole derivative | 5.37 ± 0.36 frontiersin.org | > 50 frontiersin.org |

| 3p | 1,3-diaryl-pyrrole derivative | 1.71 ± 0.087 frontiersin.org | > 50 frontiersin.org |

| 3s | 1,3-diaryl-pyrrole derivative | 3.76 ± 0.25 frontiersin.org | > 50 frontiersin.org |

Receptor Binding and Modulation

Glycine Receptor (GlyR) Interactions (in vitro)

There is no specific in vitro data available from the reviewed literature describing the binding or modulation of the Glycine Receptor (GlyR) by this compound. The GlyR is a ligand-gated chloride ion channel that mediates fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.govuq.edu.au As the endogenous ligand is glycine, derivatives such as this compound are plausible candidates for interaction, either as agonists, antagonists, or allosteric modulators.

GlyRs can be activated by full agonists like glycine or partial agonists such as taurine and β-alanine. frontiersin.org The function of these receptors can be allosterically modulated by a wide range of molecules, including neurosteroids, cannabinoids, alcohols, and zinc cations. nih.gov For example, glucose has been shown to potentiate currents mediated by recombinant α1 and α3 GlyRs, an effect that was verified in vivo where glucose administration produced mild analgesic effects consistent with GlyR potentiation. frontiersin.org

The binding of GlyRs to the scaffolding protein gephyrin is crucial for their clustering at inhibitory synapses. nih.gov This interaction is mediated by the large cytoplasmic loop of the GlyR β-subunit and the E domain of gephyrin, which has been shown to have a high-affinity binding site for the receptor with a dissociation constant (Kd) in the range of 0.2-0.4 µM. nih.gov While the potential for this compound to interact with the ligand-binding site or an allosteric site on the GlyR is theoretically possible, it has not been experimentally verified.

N-methyl-D-aspartate (NMDA) Receptor Antagonism (in vitro)

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target for the development of drugs aimed at treating a variety of neurological and psychiatric disorders. Overactivation of this receptor is implicated in excitotoxic neuronal damage. Consequently, NMDA receptor antagonists have been investigated for their neuroprotective potential.

Research into compounds structurally related to this compound has provided insights into their potential for NMDA receptor antagonism. Specifically, studies on 3-nitro-3,4-dihydro-2(1H)-quinolones, which share a nitro-substituted heterocyclic scaffold, have demonstrated antagonist activity at the glycine binding site of the NMDA receptor. The presence of a nitro group appears to be a key feature for this activity. For instance, a 3-nitro analogue in this class of compounds has been reported to have an in vitro IC50 value of 1.32 µM, indicating potent inhibition. nih.gov The acidic nature conferred by the nitro group is thought to be important for high-affinity binding to the glycine site. nih.gov While direct experimental data for this compound is not available, the structural similarities suggest that it and its derivatives could also exhibit NMDA receptor antagonist properties.

| Compound | Target | Activity (IC50) |

| 3-Nitro-3,4-dihydro-2(1H)-quinolone analogue | Glycine site of NMDA receptor | 1.32 µM |

Antimicrobial Activity Investigations (in vitro)

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal drugs. Pyridine and its derivatives have emerged as a promising scaffold in the search for novel antimicrobial agents.

Various derivatives of pyridine have been synthesized and evaluated for their in vitro antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. Studies on N-amino-derivatives of condensed pyridines have demonstrated their potential antibacterial effects. While specific data for this compound is limited, the broader class of nitropyridine derivatives has shown promising results. For instance, certain 3-cyanopyridine derivatives have exhibited significant activity against E. coli, with Minimum Inhibitory Concentrations (MIC) as low as 3.91 µg/mL. researchgate.net Other pyridine derivatives have shown potent activity against both Gram-positive bacteria like Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria such as Salmonella typhimurium, with MIC values in the range of 0.98 to 1.95 µg/mL. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC) |

| 3-Cyanopyridine derivative | Escherichia coli | 3.91 µg/mL |

| 6-Oxo-Pyridine-3-Carboxamide derivative | Streptococcus pneumoniae | 1.95 µg/mL |

| 6-Oxo-Pyridine-3-Carboxamide derivative | Bacillus subtilis | 0.98 µg/mL |

| 6-Oxo-Pyridine-3-Carboxamide derivative | Salmonella typhimurium | 1.9 µg/mL |

In addition to antibacterial properties, pyridine derivatives have been investigated for their antifungal potential. The search for new antifungal agents is critical, given the increasing incidence of fungal infections, particularly in immunocompromised individuals. Research on nicotinamide derivatives, which are structurally related to the core of this compound, has identified compounds with potent antifungal activity. One such derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against Candida albicans. nih.gov Furthermore, this compound also showed significant efficacy against fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL. nih.gov Studies on other nitrofuran derivatives have also reported promising antifungal activity against various Candida species and Cryptococcus neoformans, with MIC90 values as low as 3.9 µg/mL for some compounds. nih.gov

| Compound Class | Fungal Strain | Activity (MIC) |

| Nicotinamide derivative | Candida albicans SC5314 | 0.25 µg/mL |

| Nicotinamide derivative | Fluconazole-resistant C. albicans | 0.125 - 1 µg/mL |

| Nitrofuran derivative | Candida spp. | 3.9 µg/mL |

| Nitrofuran derivative | Cryptococcus neoformans | 3.9 µg/mL |

Anticancer and Antiproliferative Research (in vitro)

The development of novel anticancer agents remains a primary focus of medicinal chemistry. Pyridine-containing compounds have been extensively studied for their potential to inhibit cancer cell growth and induce apoptosis.

| Compound Class | Cell Line | Activity (IC50) |

| Glycyrrhetic acid derivative | HeLa (Cervical Cancer) | 11.4 µM |

| 9-Aminoacridine derivative | PC3 (Prostate Cancer) | 27.31 µM |

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of proteins, including the Bcl-2 family and caspases. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is often associated with the initiation of the mitochondrial pathway of apoptosis, leading to the activation of executioner caspases, such as caspase-3.

Studies on derivatives of natural products have provided insights into these apoptotic mechanisms. For example, research on derivatives of Justicidin B demonstrated that these compounds can increase the Bax/Bcl-2 ratio, leading to the activation of caspase-3/7 in human melanoma cells. nih.govnih.gov Another study on the effects of mefenamic acid on MCF-7 breast cancer cells showed a significant upregulation of Bax and downregulation of Bcl-2, which correlated with the activation of caspases-3, -8, and -9. ijper.org These findings suggest that derivatives of this compound could potentially induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like Bax and Bcl-2 and triggering the caspase cascade.

| Compound/Agent | Cell Line | Observed Effect |

| Justicidin B derivatives | Human Melanoma A375 | Increased Bax/Bcl-2 ratio, Caspase-3/7 activation |

| Mefenamic Acid | MCF-7 (Breast Cancer) | Upregulation of Bax, Downregulation of Bcl-2, Activation of Caspase-3, -8, -9 |

Anti-tumor Efficacy in Cellular Models

The anti-tumor potential of compounds structurally related to this compound has been explored through various derivatives. Glycine analogs, in particular, have shown significant cytotoxicity in cancer cell lines.

For instance, two novel diorganotin (IV) complexes derived from 4-nitro-N-phthaloyl-glycine were evaluated for their in vitro anti-tumor effects against three human cancer cell lines: HepG-2 (liver carcinoma), SGC-7901 (gastric carcinoma), and LS174T (colon carcinoma) nih.gov. One of the complexes, {4-NO2C6H3(CO)2NCH2COO}2Sn(n-Bu)2, demonstrated potent anti-tumor activity with low IC50 values, indicating high efficacy nih.gov. This complex was found to induce apoptosis through the mitochondrial pathway, causing cell cycle arrest at the G2/M phase nih.gov. In contrast, a similar methyl-substituted complex showed no significant effect, highlighting the critical role of specific structural features in cytotoxicity nih.gov.

In another study, analogs of the antibiotic spicamycin, where the core glycine moiety was replaced with other amino acids, were synthesized and tested nih.gov. The L-threonine and glycylglycine analogs exhibited much higher cytotoxicity against P388 murine leukemia cells than the parent compound nih.gov. However, these modifications reduced the anti-tumor activity in a human colon cancer xenograft model, suggesting that the glycine component is crucial for the anti-tumor effect in vivo nih.gov.

Table 1: Anti-tumor Activity of this compound Derivatives in Cellular Models

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| {4-NO2C6H3(CO)2NCH2COO}2Sn(n-Bu)2 | HepG-2 (Human Liver Carcinoma) | 1.51 ± 0.41 µM | nih.gov |

| SGC-7901 (Human Gastric Carcinoma) | 1.80 ± 0.63 µM | nih.gov | |

| LS174T (Human Colon Carcinoma) | 2.48 ± 0.96 µM | nih.gov | |

| Spicamycin VIII L-threonine analog | P388 Murine Leukemia | 5.8 nM | nih.gov |

Anti-inflammatory Activity (in vitro)

The pyridine scaffold is a key component in many compounds investigated for anti-inflammatory properties. Research on various pyridine derivatives indicates that they can modulate inflammatory pathways, primarily by inhibiting inflammatory mediators.

A study focused on a series of novel pyridine and pyrimidine derivatives evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.gov. Two pyridine derivatives, designated 7a and 7f, showed significant inhibition of NO production with IC50 values of 76.6 µM and 96.8 µM, respectively nih.gov. Further analysis of compound 7a revealed it significantly decreased the expression levels of key inflammatory cytokine genes, including IL-1, IL-6, TNF-ɑ, NF-kβ, and INOS, in the macrophage cells nih.gov.

Similarly, other research has identified pyrazolo[1,5-a]quinazoline compounds containing a pyridine-related scaffold that inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells mdpi.com. This body of evidence suggests that the pyridine moiety is a promising structural motif for the development of novel anti-inflammatory agents nih.gov.

Table 2: In Vitro Anti-inflammatory Activity of Pyridine Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyridine Derivatives (7a, 7f) | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | Compound 7a: IC50 = 76.6 µM Compound 7f: IC50 = 96.8 µM | nih.gov |

Antioxidant Activity (in vitro)

Pyridine derivatives have been evaluated for their antioxidant potential through various in vitro models, demonstrating the capacity to scavenge free radicals.

A series of synthesized benzophenones incorporating a pyridine nucleus were assessed using DPPH, nitric oxide, and hydrogen peroxide free radical scavenging assays derpharmachemica.com. The results indicated that specific substitutions on the pyridine ring significantly influenced antioxidant capacity. A compound featuring hydroxy and methyl groups (8k) exhibited the highest activity, followed by a derivative with amino and methyl groups (8l) derpharmachemica.com.

In another study, curcuminoid N-alkylpyridinium salts were synthesized and tested for antioxidant capacity using DPPH and ferric reducing antioxidant power (FRAP) assays mdpi.com. The results showed that some of the pyridine-containing curcuminoids were more potent antioxidants than curcumin itself, which was used as a standard mdpi.com. These findings underscore the contribution of the pyridine moiety to the free-radical scavenging and reducing properties of these molecules researchgate.netscilit.com.

Table 3: In Vitro Antioxidant Activity of Pyridine Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Benzophenone-Pyridine Analogues | DPPH, Nitric Oxide, H2O2 Scavenging | Compound 8k (hydroxy, methyl groups) showed the highest activity. | derpharmachemica.com |

Antimalarial Activity (in vitro)

The quinoline ring system, which is structurally related to pyridine, is a well-established pharmacophore in antimalarial drug discovery. Numerous 4-aminoquinoline derivatives have been synthesized and tested for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Several studies have demonstrated that new 4-anilinoquinoline derivatives are active in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro nih.gov. The specific side chains attached to the quinoline structure were found to be crucial for both the antimalarial activity and the cytotoxicity profile of the compounds nih.gov. Other research on 4-aminoquinoline analogs with shortened side chains also confirmed retained activity against chloroquine-resistant P. falciparum researchgate.net. Additionally, indole-3-glyoxyl tyrosine derivatives have shown promising results, with parasite growth inhibition exceeding 85% in vitro nih.gov.

Table 4: In Vitro Antimalarial Activity of Structurally Related Compounds

| Compound Series | P. falciparum Strain(s) | Activity Range | Reference |

|---|---|---|---|

| 4-Anilinoquinolines | Chloroquine-sensitive & Chloroquine-resistant | Low nanomolar range | nih.gov |

| 4-Aminoquinoline Analogs | Chloroquine-resistant (K1 strain) | Active | researchgate.net |

DNA-Binding and Cleaving Studies (in vitro)

The interaction of pyridine-containing metal complexes with DNA is an area of active investigation, with implications for the development of anti-cancer agents. Studies have shown that these complexes can bind to and, in some cases, cleave DNA.

The DNA binding properties of copper(II) complexes containing terpyridine ligands have been studied nih.gov. These complexes demonstrated the ability to bind to plasmid DNA, with the binding affinity depending on the substituent groups on the terpyridine ligand nih.gov. Furthermore, these complexes were capable of efficient oxidative DNA cleavage, particularly under UV light irradiation nih.gov.

Other research on macrocyclic copper(II) complexes with pyridine side chains suggests different modes of DNA interaction, including partial intercalation of the pyridine ring between DNA base pairs nih.gov. These complexes were also found to cleave double-stranded plasmid DNA in the presence of a reducing agent nih.gov. The ability of such compounds to interact with and damage DNA is a key mechanism for their cytotoxic effects researchgate.netmdpi.com.

Table 5: DNA Interaction Studies of Pyridine-Containing Complexes

| Compound Type | DNA Interaction | Key Findings | Reference |

|---|---|---|---|

| Copper(II) terpyridine complexes | Binding and Cleavage | Showed high DNA binding affinity and efficient photo-induced oxidative cleavage. | nih.gov |

Herbicidal Activity

Pyridine derivatives are a well-established class of herbicides used to control broadleaf weeds in various agricultural and non-agricultural settings epa.gov. Research continues to explore novel pyridine-containing structures for improved efficacy and broader weed spectrums.

A study on novel 1,2,4-triazolo[4,3-a]pyridine derivatives found that several compounds possessed good herbicidal activity against weeds such as Echinochloa crusgalli, Amaranthus retroflexus, and Eclipta prostrata at an application rate of 150 g a.i. ha-1 nih.gov. One compound, 8-chloro-3-(4-propylphenyl)- nih.govacs.orgmdpi.com-triazolo[4,3-a]pyridine, showed a broad spectrum of activity with approximately 50% inhibition of 22 different weeds at a lower dosage nih.gov.

Other research on pyrido[2,3-d]pyrimidine derivatives, which contain a fused pyridine ring, also demonstrated good herbicidal activity, particularly against the monocot weed bentgrass (Agrostis stolonifera) mdpi.com. The introduction of a pyridine ring into other chemical scaffolds, such as 2-oxazolidinethiones, has also been shown to yield compounds with significant herbicidal properties acs.org.

Table 6: Herbicidal Activity of Pyridine Derivatives

| Compound Series | Target Weeds | Activity Level | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyridines | Echinochloa crusgalli, Amaranthus retroflexus, etc. | Good activity at 150 g a.i. ha-1 | nih.gov |

| Pyrido[2,3-d]pyrimidines | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM | mdpi.com |

Plant Growth-Promoting Activity

In addition to herbicidal effects, certain pyridine derivatives have been investigated for their ability to regulate plant growth, acting as either inhibitors or promoters depending on the compound and concentration.

One study found that while most tested arylthiourea derivatives containing a pyridine ring inhibited root growth at high concentrations (100 µM), one compound (A2) exhibited a stimulatory effect on Arabidopsis root growth at a low concentration (0.1 µM) acs.org. This same compound was also found to significantly promote rice root growth, enhance dry matter accumulation, and increase chlorophyll content acs.org.

Other research has shown that various pyridine derivatives can inhibit the growth of lettuce seedlings at concentrations between 10 to 100 ppm elsevierpure.com. The growth-regulating activity of synthetic pyridine derivatives has been shown to be comparable to or even exceed that of plant hormones like auxins in some cases researchgate.net. This dual activity highlights the potential of the pyridine scaffold in developing novel plant growth regulators for agricultural applications google.comresearchgate.net.

Table 7: Plant Growth-Regulating Activity of Pyridine Derivatives

| Compound Series | Plant Species | Effect | Reference |

|---|---|---|---|

| Arylthiourea Derivatives | Rice, Arabidopsis | Root growth promotion at low concentrations | acs.org |

| 3-Pyridyl-2-propenoic acid derivatives | Lettuce | Growth inhibition at 10-100 ppm | elsevierpure.com |

Neurological Activity (in vitro)

There is no publicly available research data on the in vitro neurological activity of this compound.

Neuroprotective Effects

No studies detailing the neuroprotective effects of this compound have been published in the scientific literature.

Radiochemical Applications (e.g., Neuroimaging Tracer Development)

Information regarding the use of this compound in radiochemical applications, such as the development of tracers for neuroimaging techniques like Positron Emission Tomography (PET), is not available in public research databases.

Blood-Brain Barrier Penetration Studies (in vitro/in vivo pre-clinical)

There are no published preclinical studies, either in vitro or in vivo, that investigate the ability of this compound to cross the blood-brain barrier.

Metal Complexes and Coordination Chemistry of 3 Nitropyridin 4 Yl Glycine Analogues

Synthesis of Metal(II) Complexes with Glycine (B1666218) and Nitropyridine Ligands

The synthesis of metal(II) complexes with ligands analogous to (3-nitropyridin-4-yl)glycine typically involves the reaction of a metal(II) salt with the respective ligands in a suitable solvent. Common methods employ metal chlorides or sulfates, which are reacted with the deprotonated form of an amino acid and a nitropyridine-containing ligand.

A general procedure for synthesizing metal-amino acid complexes involves dissolving the amino acid, such as glycine, in distilled water and deprotonating it by adding a strong base like sodium hydroxide to achieve a pH of 8-10. jocpr.comjocpr.com A solution of the metal(II) salt (e.g., CoCl₂, NiCl₂, CuCl₂) is then added to the deprotonated amino acid solution, often under stirring, which leads to the precipitation of the metal complex. jocpr.comjocpr.com The resulting precipitate is then filtered, washed, and dried.

In the case of mixed ligand complexes containing both amino acid and nitropyridine analogues, the synthesis is adapted to incorporate both ligands. For example, the synthesis of Co(II) complexes with a Schiff base derived from 2-amino-4-nitrophenol and various amino acids involves mixing an aqueous solution of cobalt(II) sulfate with an ethanolic solution of the Schiff base and an acidic solution of the amino acid (such as alanine or phenylalanine). jocpr.com The pH of the reaction mixture is subsequently adjusted to 10.0-11.0 using NaOH solution to facilitate the precipitation of the dark brown colored complex, which is then digested on a water bath. jocpr.com

Another approach involves the direct reaction of a metal(II) chloride with a pre-synthesized ligand containing the nitropyridine moiety. For instance, complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) have been prepared using the tetradentate ligand (Z)-N1-N6-bis(5-nitropyridine-2-yl) hex-3-enediamide. researchgate.net These syntheses are typically carried out in a 1:1 metal-to-ligand molar ratio. researchgate.net The resulting complexes are often non-hygroscopic and stable solids. jocpr.com

Spectroscopic and Structural Characterization of Complexes (e.g., UV-Vis, FT-IR, NMR, AAS, Electronic Spectra)

The structural elucidation of these metal complexes is accomplished through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is crucial for determining the coordination sites of the ligands. In complexes involving glycine, coordination is confirmed by shifts in the characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) and the N-H stretching vibration of the amino group are particularly informative. jocpr.com For instance, in free glycine, νₐₛ(COO⁻) and νₛ(COO⁻) appear around 1611 cm⁻¹ and 1414 cm⁻¹, respectively, while in metal complexes, these bands shift, indicating the involvement of the carboxylate group in coordination. jocpr.com The appearance of new bands at lower frequencies (typically 550-400 cm⁻¹) is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net In nitropyridine-containing complexes, shifts in the C-N vibrations of the pyridine (B92270) ring also suggest coordination through the pyridine nitrogen atom. researchgate.net

Electronic (UV-Vis) Spectra provide insights into the electronic transitions within the complexes and help in proposing their geometry. The spectra of the free ligands typically show bands corresponding to π–π* and n–π* transitions. researchgate.net Upon complexation, these bands may shift, and new bands corresponding to charge transfer (ligand-to-metal, LMCT) transitions can appear. researchgate.net The positions of d-d transition bands are used to infer the geometry of the complex, with specific patterns being characteristic of octahedral, tetrahedral, or square planar arrangements. researchgate.netias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to characterize the ligand and to confirm its coordination to the metal ion. ¹H NMR spectra can show shifts in the signals of protons adjacent to the coordination sites. While paramagnetic complexes may lead to broad signals, spectra for diamagnetic complexes provide clear structural information. researchgate.net

Atomic Absorption Spectroscopy (AAS) is employed to determine the metal content in the synthesized complexes, which helps in confirming their stoichiometry. jocpr.comjocpr.com

| Technique | Observation | Interpretation |

| FT-IR | Shift in ν(COO⁻) and ν(N-H) bands of glycine. | Coordination through carboxylate oxygen and amino nitrogen. jocpr.com |

| Shift in C-N vibration of pyridine ring. | Coordination through pyridine nitrogen. researchgate.net | |

| New bands in the 400-600 cm⁻¹ region. | Formation of M-N and M-O bonds. researchgate.net | |

| UV-Vis | Shift in ligand π–π* and n–π* bands. | Confirmation of ligand coordination. researchgate.net |

| Appearance of d-d transition bands. | Suggests the geometry of the complex (e.g., octahedral). researchgate.netias.ac.in | |

| AAS | Determined metal percentage. | Confirms the stoichiometry of the complex. jocpr.com |

Magnetic Susceptibility and Conductivity Studies